Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(
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Overview
Description
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, which is then coupled with the benzeneacetamide derivative under specific reaction conditions. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the coupling and subsequent modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of solvents to enhance reaction rates and product isolation.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(dimethylamino)-N-(phenylmethyl)-
- Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
167299-18-5 |
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Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-25-21(28)19(20(23)24-22(25)29)26(13-14-7-5-4-6-8-14)18(27)12-15-9-10-16(30-2)17(11-15)31-3/h4-11H,12-13,23H2,1-3H3,(H,24,29) |
InChI Key |
XKWOEELHSCLANY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Synonyms |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(phenylmethyl)- |
Origin of Product |
United States |
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